molecular formula C12H13F3N2O2 B2612975 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1260887-68-0

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B2612975
CAS No.: 1260887-68-0
M. Wt: 274.243
InChI Key: AZHFHOUKWIZKDE-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine typically involves the nitration of a trifluoromethyl-substituted phenyl compound followed by a coupling reaction with piperidine. One common method involves the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline, which is then reacted with piperidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Reduction: 4-[2-Amino-4-(trifluoromethyl)phenyl]piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidine ring.

Scientific Research Applications

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The piperidine ring may interact with various receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is unique due to the combination of its functional groups and the piperidine ring, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8/h1-2,7-8,16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHFHOUKWIZKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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